Go 6983

Description

Properties

IUPAC Name |

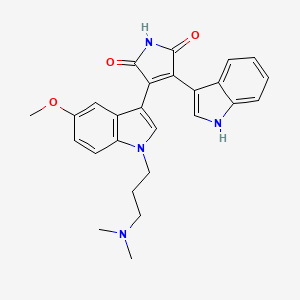

3-[1-[3-(dimethylamino)propyl]-5-methoxyindol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c1-29(2)11-6-12-30-15-20(18-13-16(33-3)9-10-22(18)30)24-23(25(31)28-26(24)32)19-14-27-21-8-5-4-7-17(19)21/h4-5,7-10,13-15,27H,6,11-12H2,1-3H3,(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJJDLHGZUOMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274402 | |

| Record name | go 6983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133053-19-7 | |

| Record name | 2-(1-(3-Dimethylaminopropyl)-5-methoxyindol-3-yl)-3-(1H-indol-3-yl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133053197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | go 6983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | -[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Go 6983

For Researchers, Scientists, and Drug Development Professionals

Go 6983 is a potent, cell-permeable, and reversible small molecule inhibitor widely utilized in cellular and pharmacological research. It is recognized for its broad-spectrum inhibitory activity against most isoforms of the Protein Kinase C (PKC) family, playing a crucial role in dissecting cellular signaling pathways. This document provides a comprehensive overview of its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of protein kinase C.[1][2] By targeting the ATP-binding site on the kinase domain, it effectively blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascades mediated by PKC.[3] Its broad-spectrum activity allows for the simultaneous inhibition of multiple PKC isoforms, making it a powerful tool for studying PKC-dependent cellular processes.

The inhibitor demonstrates high potency against conventional (cPKC) and novel (nPKC) isoforms, with slightly less potency towards atypical (aPKC) isoforms. Notably, this compound is largely ineffective against Protein Kinase Cμ (PKCμ, also known as Protein Kinase D or PKD), a property that allows researchers to differentiate PKCμ-mediated events from those controlled by other PKC isozymes.[1]

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against a range of protein kinases, primarily focusing on the PKC family. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: IC50 Values of this compound for PKC Isoforms

| Kinase Target | PKC Isoform Class | IC50 Value (nM) |

|---|---|---|

| PKCα | Conventional | 7 |

| PKCβ | Conventional | 7 |

| PKCγ | Conventional | 6 |

| PKCδ | Novel | 10 |

| PKCζ | Atypical | 60 |

| PKCμ (PKD) | - | 20,000 |

Data compiled from multiple sources.[1][3][4][5][6]

Affected Signaling Pathways and Cellular Effects

PKC is a critical node in signal transduction, responding to signals such as growth factors and hormones that activate phospholipase C (PLC). PLC activation generates diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to PKC activation. By inhibiting PKC, this compound modulates numerous downstream events.

Caption: this compound competitively inhibits active PKC, blocking substrate phosphorylation.

Key cellular processes and effects modulated by this compound include:

-

Cardioprotection: It attenuates myocardial ischemia/reperfusion injury.[6][7][8] This is associated with reduced adherence and infiltration of polymorphonuclear leukocytes (PMNs) into the myocardium.[3][5][6]

-

Vasodilation: this compound inhibits intracellular Ca2+ accumulation, which contributes to its vasodilator properties.[3][7][8][9]

-

Anti-inflammatory Effects: The inhibitor significantly reduces the release of superoxide from leukocytes.[3][7][8]

Caption: Inhibitory profile of this compound across different PKC isoform classes.

Experimental Protocols

The characterization of this compound's inhibitory activity is typically performed using in vitro kinase assays. The following protocol provides a representative methodology for determining the IC50 value of an inhibitor against a specific PKC isoform.

Objective: To measure the concentration-dependent inhibition of a recombinant PKC isoform by this compound.

Materials:

-

Recombinant PKC enzyme (e.g., from Sf9 cell extracts)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM β-mercaptoethanol)

-

Cofactors: 4 mM MgCl2

-

Activators: Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (TPA)

-

Substrate (e.g., Syntide 2)

-

ATP solution (35 μM) containing [γ-32P]ATP (1 μCi)

-

Phosphocellulose paper

-

Wash solutions: Deionized water, Acetone

-

Scintillation counter

Workflow:

Caption: Workflow for an in vitro radiometric protein kinase assay.

Detailed Procedure:

-

Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. A control reaction with DMSO vehicle should be included.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl2, PS, TPA, the specific recombinant PKC isoenzyme, and the substrate peptide.

-

Inhibitor Addition: Add the diluted this compound or vehicle control to the reaction tubes and pre-incubate briefly.

-

Initiation: Start the phosphorylation reaction by adding the ATP solution containing [γ-32P]ATP. The total reaction volume is typically 100 μL.[10]

-

Incubation: Incubate the reaction mixture for 10 minutes at 30°C.[3][10]

-

Termination: Stop the reaction by spotting 50 μL of the mixture onto a 2x2 cm piece of phosphocellulose paper. The phosphorylated substrate will bind to the paper.[3][10]

-

Washing: Wash the phosphocellulose paper three times with deionized water and twice with acetone to remove unincorporated [γ-32P]ATP.[3][10]

-

Quantification: Measure the radioactivity remaining on each paper using a liquid scintillation counter.

-

Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. G 6983 [sigmaaldrich.com]

- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]

- 6. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]

- 7. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cellgs.com [cellgs.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Go 6983: A Technical Guide to its Effects on Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the biological pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action

This compound acts as an ATP-competitive inhibitor of several PKC isoforms, thereby preventing the phosphorylation of their downstream targets. This inhibition affects a multitude of cellular processes, making this compound a valuable tool for studying PKC-mediated signaling.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound varies across different PKC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy.

| PKC Isoform | IC50 (nM) |

| PKCα | 7 |

| PKCβ | 7 |

| PKCγ | 6 |

| PKCδ | 10 |

| PKCζ | 60 |

| PKCμ (PKD1) | 20000 |

Biological Pathways and Cellular Processes Affected by this compound

This compound has been shown to impact a wide array of biological pathways, leading to diverse cellular outcomes.

Protein Kinase C (PKC) Signaling Pathway

PKC is a family of serine/threonine kinases that play a crucial role in signal transduction, regulating processes such as cell growth, differentiation, and apoptosis. This compound's primary mechanism is the inhibition of this pathway.

Caption: General PKC signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

This compound has been observed to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival. Inhibition of PKC by this compound can prevent the activation of IKK, a critical step in the canonical NF-κB pathway.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Cardioprotection in Ischemia/Reperfusion Injury

This compound has demonstrated cardioprotective effects by attenuating ischemia/reperfusion injury.[1][2] This is achieved through the inhibition of PKC, which leads to a decrease in leukocyte superoxide release and an increase in endothelial nitric oxide production.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Protein Kinase C (PKC) Assay

This protocol is for determining the inhibitory activity of this compound on PKC isoforms.

Materials:

-

Recombinant human PKC isoforms

-

This compound

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA

-

Substrate peptide (e.g., Myelin Basic Protein)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Stop solution: 75 mM phosphoric acid

Procedure:

-

Prepare a reaction mixture containing assay buffer, the specific PKC isoform, and the substrate peptide.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in the stop solution.

-

Wash the phosphocellulose paper three times with the stop solution.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blotting for PKC Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation of downstream targets of PKC in a cellular context.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-PKC)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle for the desired time.

-

Stimulate the cells with a PKC activator (e.g., PMA) if necessary.

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL detection reagent.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a cell line.

Materials:

-

Cells of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations or vehicle for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Caption: A typical experimental workflow for studying this compound.

References

Go 6983: A Technical Guide to its Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Go 6983, a bisindolylmaleimide derivative, has emerged as a potent and widely utilized tool in cell signaling research. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, with a focus on its role as a broad-spectrum inhibitor of Protein Kinase C (PKC) isozymes. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Discovery and Development

This compound, chemically known as 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, was first characterized as a potent PKC inhibitor in a 1996 study by Gschwendt et al.[1] This seminal work differentiated this compound from other staurosporine-derived compounds by its remarkable potency against a range of PKC isoforms, with the notable exception of PKCμ (now known as PKD1).[1] This selectivity profile established this compound as a valuable tool for dissecting the roles of conventional, novel, and atypical PKC isozymes in various cellular processes.

Initial screening of a library of bisindolylmaleimide compounds identified this compound as a highly effective inhibitor of PKC isozymes.[1] Subsequent in vitro kinase assays confirmed its potent, ATP-competitive mechanism of inhibition. The development of this compound provided researchers with a more selective tool compared to the broad-spectrum kinase inhibitor staurosporine, allowing for more targeted investigations into PKC-mediated signaling.

Mechanism of Action

This compound functions as a pan-PKC inhibitor, targeting the ATP-binding site of the kinase domain of most PKC isoforms.[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals mediated by these kinases. The inhibitory activity of this compound has been quantified against a panel of PKC isozymes, demonstrating its broad-spectrum nature.

Quantitative Data

The inhibitory potency of this compound against various protein kinases is a critical aspect of its utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against different PKC isoforms.

| Kinase Isoform | IC50 (nM) |

| PKCα | 7[2][3][4] |

| PKCβ | 7[2][3][4] |

| PKCγ | 6[2][3][4] |

| PKCδ | 10[2][3][4] |

| PKCζ | 60[2][3] |

| PKCμ (PKD1) | 20,000[3][4] |

Table 1: Inhibitory activity (IC50) of this compound against various Protein Kinase C (PKC) isoforms.

Signaling Pathways

This compound primarily impacts signaling pathways regulated by Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional and novel PKC isoforms is typically dependent on diacylglycerol (DAG), and for conventional isoforms, also on intracellular calcium levels.

The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.

Caption: Canonical PKC signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Kinase Assay

This protocol is adapted from Gschwendt et al. (1996) and is designed to determine the inhibitory activity of this compound against specific PKC isoforms.[1]

Materials:

-

Recombinant PKC isozymes

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA

-

Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the specific PKC isozyme, and the substrate peptide.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

The following diagram outlines the workflow for the in vitro kinase assay.

Caption: In vitro kinase assay workflow.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol describes a colorimetric method to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS into a formazan product.

-

Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Osteosarcoma Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of osteosarcoma.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Osteosarcoma cell line

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically inject a suspension of osteosarcoma cells into the mice.

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle) to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal injection).

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion

This compound remains a cornerstone tool for researchers investigating PKC-mediated signaling. Its broad-spectrum inhibitory profile, coupled with its cell permeability, makes it suitable for a wide range of in vitro and in vivo applications. This technical guide provides a comprehensive resource for understanding and effectively utilizing this compound in a research setting. As with any pharmacological inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. SID 250136921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Go 6983: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinase C (PKC) isoforms, belonging to the bisindolylmaleimide class of compounds. Its ability to competitively block the ATP-binding site of various PKC isozymes has made it a valuable tool in dissecting PKC-mediated signaling pathways and a subject of interest in drug development for conditions where PKC activity is dysregulated. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its inhibitory profile, and its effects on key signaling cascades.

Chemical Structure and Core Pharmacophore

This compound, with the chemical name 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, is characterized by a central maleimide ring flanked by two indole rings. This bisindolylmaleimide core is the fundamental pharmacophore responsible for its kinase inhibitory activity.

The planarity of the indolyl and maleimide rings allows for insertion into the ATP-binding pocket of the kinase domain. The nitrogen atoms of the indole rings and the carbonyl groups of the maleimide can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.

Structure-Activity Relationship of Bisindolylmaleimides

The SAR of bisindolylmaleimides, including this compound and its analogs, has been a subject of extensive research to enhance potency and selectivity.[1][2] Key structural features influencing the inhibitory activity include:

-

The Maleimide Ring: The dicarbonyl functionality is essential for high-affinity binding. Modifications to this ring generally lead to a significant loss of inhibitory activity.

-

The Indole Moieties: The indole rings contribute to the hydrophobic interactions within the ATP-binding pocket. Substitutions on the indole rings can modulate the potency and selectivity of the inhibitor.

-

The Linker and Terminal Groups: In this compound, one of the indole nitrogens is substituted with a dimethylaminopropyl group. This basic side chain enhances the solubility and cell permeability of the compound. Variations in the length and basicity of this alkylamino chain have been shown to impact the inhibitory profile. For instance, the presence of an aminoalkyl group on one of the indole nitrogens was found to confer high potency and selectivity for PKC over other kinases.[1]

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against several PKC isoforms, with IC50 values in the nanomolar range for conventional and novel PKC isozymes.[3][4] Its selectivity profile is summarized in the table below.

| Kinase Isoform | IC50 (nM) |

| PKCα | 7[3][4] |

| PKCβ | 7[3][4] |

| PKCγ | 6[3][4] |

| PKCδ | 10[3][4] |

| PKCζ | 60[3][4] |

| PKCμ (PKD) | 20000 |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.

Effects on Cellular Signaling Pathways

This compound's inhibition of PKC has profound effects on various downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

MAPK Pathway

The role of PKC in the MAPK pathway is complex and can be isoform and cell-type dependent. This compound has been shown to modulate MAPK activity. For instance, in IL-6-dependent plasmacytoma cells, this compound enhanced IL-6-induced p44/p42 MAPK activity, suggesting a negative regulatory role for certain PKC isoforms in this context.[5]

Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade influenced by PKC activity. This compound has been observed to affect Akt phosphorylation, although the effects can be context-dependent. For example, in some cell types, PKC inhibition by this compound can block the activation of Akt.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific PKC isoform.

Materials:

-

Recombinant human PKC isoform

-

This compound

-

Fluorescently labeled PKC substrate (e.g., a peptide with a serine/threonine residue)

-

ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Kinase detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled PKC substrate, and the diluted this compound.

-

Add the recombinant PKC isoform to initiate the reaction.

-

Add ATP to start the phosphorylation reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the kinase detection reagent.

-

Incubate at room temperature for 60 minutes.

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of PKC Substrate Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), in cultured cells.

Materials:

-

Cultured cells

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MARCKS and anti-total-MARCKS)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MARCKS to confirm equal loading.

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of Protein Kinase C in cellular physiology and pathology. Its well-characterized inhibitory profile, coupled with a growing understanding of the structure-activity relationships of the bisindolylmaleimide class, provides a solid foundation for its use in target validation and as a scaffold for the development of more selective and potent kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a starting point for the rigorous investigation of this compound's mechanism of action and its effects on cellular signaling.

References

- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The effect of chemical blockade of PKC with Gö6976 and Gö6983 on proliferation and MAPK activity in IL-6-dependent plasmacytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Go 6983: A Technical Whitepaper on Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the binding affinity of Go 6983, a potent and widely used inhibitor of Protein Kinase C (PKC) isoforms. This guide includes quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound exhibits a broad-spectrum inhibitory activity against various isoforms of Protein Kinase C. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound against a panel of PKC isoforms, as determined by in vitro kinase assays.

| Target Protein | IC50 (nM) |

| PKCα | 7[1][2][3] |

| PKCβ | 7[1][2][3] |

| PKCγ | 6[1][2][3] |

| PKCδ | 10[1][2][3] |

| PKCζ | 60[1][2][3] |

| PKCμ (PKD1) | 20,000[1][3] |

Experimental Protocols

The determination of IC50 values for this compound against PKC isoforms is typically performed using an in vitro kinase assay. The following is a generalized protocol synthesized from established methodologies. This protocol outlines the key steps for a radiometric assay using [γ-³²P]ATP, a common and sensitive method for measuring kinase activity.

In Vitro PKC Inhibition Assay (Radiometric)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific PKC isoform.

Materials:

-

Recombinant human PKC isoforms (e.g., PKCα, β, γ, δ, ζ, μ)

-

This compound

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Substrate peptide (e.g., Myelin Basic Protein, histone H1, or a specific peptide substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) as cofactors

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the IC50 curve.

-

Prepare the kinase reaction mixture containing the assay buffer, the specific PKC isoform, the substrate peptide, and the cofactors (PS and DAG/PMA).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction mixture with the various dilutions of this compound or DMSO (vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

-

Reaction Termination:

-

After a specific incubation time (e.g., 10-20 minutes), terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

The P81 paper will bind the phosphorylated substrate, while the unreacted [γ-³²P]ATP can be washed away.

-

-

Washing:

-

Wash the P81 papers multiple times with the stop solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 papers into scintillation vials with scintillation fluid.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

The radioactivity counts are proportional to the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway

The following diagram illustrates the canonical Protein Kinase C signaling pathway, which is a primary target of this compound.

Caption: Canonical Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of an inhibitor against a target kinase.

Caption: Generalized experimental workflow for the determination of an inhibitor's IC50 value.

References

Commercial Sources and Purity of Go 6983: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Go 6983, a potent and widely used inhibitor of Protein Kinase C (PKC) isoforms. The information presented herein is intended to assist researchers in sourcing high-quality this compound for their studies and to provide standardized protocols for its use.

Commercial Availability and Purity

This compound is readily available from a multitude of commercial suppliers. The purity of the compound is a critical factor for ensuring the reliability and reproducibility of experimental results. Most reputable suppliers provide a certificate of analysis with detailed information on the purity of a specific batch, typically determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the information from several prominent vendors.

| Supplier | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| APExBIO | High-purity | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |

| Axon Medchem | 99% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |

| Cayman Chemical | — | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |

| CellGS | >98% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |

| Hello Bio | >98% | 133053-19-7 | — | — |

| MedchemExpress | 99.32% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |

| R&D Systems | ≥98% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |

| Selleck Chemicals | 99.79% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |

| Tocris Bioscience | ≥98% (HPLC) | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |

Note: Purity levels can vary between batches. It is always recommended to consult the batch-specific certificate of analysis provided by the supplier.

Mechanism of Action and Inhibitory Profile

This compound is a broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms.[1] It exhibits potent inhibitory activity against several conventional (α, β, γ) and novel (δ, ζ) PKC isoforms.[1][2] The table below details the half-maximal inhibitory concentrations (IC₅₀) of this compound for various PKC isoforms.

| PKC Isoform | IC₅₀ (nM) |

| PKCα | 7[1][2] |

| PKCβ | 7[1][2] |

| PKCγ | 6[1][2] |

| PKCδ | 10[1][2] |

| PKCζ | 60[2] |

| PKCμ (PKD1) | 20000 |

The high potency and broad-spectrum activity make this compound a valuable tool for investigating the physiological and pathological roles of PKC signaling.

Signaling Pathway

This compound exerts its effects by inhibiting the catalytic activity of various PKC isoforms. These kinases play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation. The diagram below illustrates the general mechanism of PKC inhibition by this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Stock Solution Preparation

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 10-50 mM). Tocris Bioscience suggests a maximum solubility of 50 mM in DMSO.[3]

-

Storage: Store the stock solution at -20°C for long-term use.[1] Avoid repeated freeze-thaw cycles. For working solutions, it is recommended to prepare them fresh on the day of the experiment.[1]

Cell Treatment

-

Cell Culture: Plate cells at the desired density and allow them to adhere overnight in a suitable culture medium.

-

Pre-treatment: For many experiments, cells are pre-treated with this compound for a specific duration before the addition of a stimulus. A common pre-treatment time is 1-2 hours.[2]

-

Working Concentration: The optimal working concentration of this compound can vary depending on the cell type and the specific PKC isoform being targeted. A typical concentration range is 1-10 µM.[2] However, concentrations as low as 100 nM have been shown to be effective in some contexts.[4]

-

Stimulation: After the pre-treatment period, stimulate the cells with the agonist of interest (e.g., phorbol esters like PMA, growth factors) for the desired time.

-

Harvesting: Following treatment, harvest the cells for downstream analysis.

Western Blot Analysis

A common application of this compound is to investigate its effect on the phosphorylation of downstream PKC substrates.

-

Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

References

An In-Depth Technical Guide to Go 6983: A Potent Broad-Spectrum Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Go 6983, with the CAS number 133053-19-7, is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of Protein Kinase C (PKC) isozymes.[1] It acts as an ATP-competitive inhibitor, demonstrating broad-spectrum activity against conventional and novel PKC isoforms.[2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental applications of this compound. Detailed experimental protocols from seminal studies are presented, alongside visualizations of the PKC signaling pathway to elucidate the compound's mode of action.

Chemical Properties

This compound is a synthetic compound with the chemical formula C₂₆H₂₆N₄O₃ and a molecular weight of 442.51 g/mol . It is characterized by its high purity, typically ≥98%, and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) up to 50 mM.

| Property | Value | Reference |

| CAS Number | 133053-19-7 | [4] |

| Molecular Formula | C₂₆H₂₆N₄O₃ | |

| Molecular Weight | 442.51 | |

| Purity | ≥98% | |

| Solubility | Soluble to 50 mM in DMSO | |

| Storage | Store at -20°C | |

| Synonyms | Gö 6983, Goe 6983 | [5] |

| Chemical Name | 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | [4] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of various PKC isozymes.[3] This broad-spectrum activity makes it a valuable tool for dissecting the roles of different PKC isoforms in cellular signaling pathways.

Inhibition of Protein Kinase C Isoforms

This compound demonstrates potent inhibition of several PKC isozymes, with IC₅₀ values in the nanomolar range for conventional (cPKC) and novel (nPKC) isoforms. It is notably less effective against atypical PKC (aPKC) isoforms and PKCμ.[6]

| PKC Isoform | IC₅₀ (nM) | Reference |

| PKCα | 7 | [6] |

| PKCβ | 7 | [6] |

| PKCγ | 6 | [6] |

| PKCδ | 10 | [6] |

| PKCζ | 60 | [6] |

| PKCμ | 20000 | [6] |

Biological Functions

The inhibition of PKC by this compound has been shown to modulate a variety of cellular processes, including:

-

Cardioprotection: this compound has demonstrated cardioprotective effects in models of myocardial ischemia/reperfusion injury by reducing polymorphonuclear leukocyte adherence and infiltration.[7]

-

Stem Cell Biology: The compound is used to optimize the growth and viability of naïve human pluripotent stem cells.

-

Cancer Research: Studies have shown that this compound can inhibit the metastatic potential of certain cancer cells by preventing the epithelial-to-mesenchymal transition (EMT).[5][8]

Signaling Pathways

Protein Kinase C is a key component of signal transduction pathways that regulate a wide array of cellular functions. The activation of PKC is a multi-step process initiated by signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).

Caption: General PKC activation pathway initiated by RTKs or GPCRs.

This compound acts as an antagonist in this pathway by preventing the phosphorylation of downstream substrates by conventional and novel PKC isoforms.

Caption: this compound competitively inhibits the ATP-binding site of PKC.

Experimental Protocols

The following protocols are adapted from key studies that have utilized this compound to investigate PKC function.

In Vitro PKC Inhibition Assay (Adapted from Gschwendt et al., 1996)

This protocol describes a method for determining the in vitro inhibitory activity of this compound on various PKC isozymes.

Materials:

-

Recombinant PKC isozymes

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the assay buffer, the specific PKC isozyme, and the substrate peptide.

-

Add the diluted this compound or DMSO (for control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Isolated Rat Heart Perfusion Model for Ischemia/Reperfusion Injury (Adapted from Peterman et al., 2004)

This protocol outlines the use of this compound in an ex vivo model of myocardial ischemia/reperfusion injury.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer

-

This compound

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparin

Procedure:

-

Anesthetize a rat and administer heparin.

-

Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure.

-

Allow the heart to stabilize for a baseline period.

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).

-

Initiate reperfusion with Krebs-Henseleit buffer containing either this compound (at the desired concentration) or vehicle (DMSO).

-

Monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.

-

At the end of the reperfusion period, the heart can be processed for further analysis (e.g., infarct size measurement, biochemical assays).

Neutrophil Superoxide Production Assay (Adapted from Young et al., 2005)

This protocol details the measurement of superoxide production from isolated neutrophils and the inhibitory effect of this compound.

Materials:

-

Human or rat neutrophils

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

Spectrophotometer

Procedure:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle (DMSO) for a specified time.

-

Add cytochrome c to the neutrophil suspension.

-

Stimulate the neutrophils with PMA to induce superoxide production.

-

In a parallel control group, add SOD to quench the superoxide-dependent reduction of cytochrome c.

-

Measure the change in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the rate of superoxide production based on the SOD-inhibitable reduction of cytochrome c.

-

Determine the inhibitory effect of this compound on superoxide production.

Conclusion

This compound is a well-characterized and widely used pharmacological tool for the investigation of Protein Kinase C signaling. Its broad-spectrum inhibitory activity against conventional and novel PKC isoforms, combined with its cell permeability, makes it an invaluable reagent for researchers in various fields, including cardiovascular biology, cancer research, and stem cell technology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for the effective utilization of this compound in a laboratory setting. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to include appropriate controls in experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The isolated blood-perfused rat heart: an inappropriate model for the study of ischaemia- and infarction-related ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

Go 6983: A Researcher's Guide to a Broad-Spectrum PKC Inhibitor

An In-depth Technical Guide for the Study of Protein Kinase C Signaling

Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms, making it an invaluable tool for researchers investigating the myriad of cellular processes regulated by this critical family of serine/threonine kinases. This guide provides an in-depth overview of this compound, its mechanism of action, specificity, and detailed protocols for its application in key experimental assays, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, a bisindolylmaleimide derivative, functions as an ATP-competitive inhibitor of PKC.[1] It exhibits high affinity for the ATP-binding site of most PKC isoforms, thereby preventing the phosphorylation of their downstream substrates. Its broad-spectrum activity against conventional (cPKC) and novel (nPKC) isoforms allows for the comprehensive interrogation of PKC-dependent signaling pathways.

Mechanism of Action and Specificity

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC. This mode of action is characteristic of many kinase inhibitors. The inhibitor's affinity varies across the different PKC isoforms, with significantly lower potency against the atypical PKC (aPKC) subfamily and PKCμ (also known as PKD).[2][3] This differential inhibition can be exploited experimentally to dissect the roles of specific PKC subfamilies.

Quantitative Inhibition Data

The inhibitory activity of this compound against a panel of PKC isoforms has been well-characterized. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the inhibitor's potency.

| Kinase Target | IC50 (nM) |

| PKCα | 7[2][4] |

| PKCβ | 7[2][4] |

| PKCγ | 6[2][4] |

| PKCδ | 10[2][4] |

| PKCζ | 60[2][4] |

| PKCμ (PKD) | 20,000[2] |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.[5]

PKC Signaling Pathways

PKC isoforms are central regulators of a vast array of cellular functions, including proliferation, differentiation, apoptosis, and cellular motility. They are key components of signal transduction pathways initiated by the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Canonical PKC Activation Pathway

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for maintaining its activity and ensuring experimental reproducibility.

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile DMSO to a stock concentration of 10-50 mM. For a 10 mM stock solution, add the appropriate volume of DMSO to the vial (e.g., for 1 mg of this compound with a molecular weight of 442.51 g/mol , add 226 μL of DMSO).

-

Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]

In Vitro Kinase Assay

This protocol allows for the direct measurement of PKC activity and the inhibitory effect of this compound using a radioactive ATP substrate.

Materials:

-

Recombinant PKC enzyme

-

PKC substrate (e.g., syntide 2)

-

Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 10 mM β-mercaptoethanol)

-

Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (PMA) for PKC activation

-

[γ-32P]ATP

-

This compound

-

P81 phosphocellulose paper

-

0.75% phosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 100 μL reaction, combine:

-

Kinase assay buffer

-

10 μg PS and 100 nM TPA

-

Recombinant PKC enzyme

-

10 μg syntide 2 substrate

-

This compound at the desired concentrations (or DMSO as a vehicle control)

-

-

Initiate the reaction by adding 35 μM ATP containing 1 μCi of [γ-32P]ATP.

-

Incubate the reaction at 30°C for 10 minutes.[6]

-

Terminate the reaction by spotting 50 μL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the phosphocellulose paper three times with 0.75% phosphoric acid and twice with acetone to remove unincorporated [γ-32P]ATP.[6]

-

Quantify the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of PKC Pathway Activation

Western blotting is a widely used technique to assess the phosphorylation status of PKC substrates and thereby infer PKC activity within a cellular context.

Materials:

-

Cell culture reagents

-

This compound

-

PKC activator (e.g., PMA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC isoform)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 30 minutes to 2 hours) before stimulating with a PKC activator like PMA for an appropriate duration (e.g., 15-30 minutes).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Concluding Remarks

This compound is a powerful and versatile tool for the investigation of PKC signaling. Its broad-spectrum inhibitory activity allows for the general assessment of PKC's role in a biological process, while its differential potency against specific isoforms can provide more nuanced insights. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to validate findings using complementary approaches, such as genetic knockdown or knockout of specific PKC isoforms. Careful experimental design and adherence to established protocols, such as those outlined in this guide, will ensure the generation of robust and reliable data, ultimately advancing our understanding of the complex roles of PKC in health and disease.

References

- 1. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:133053-19-7 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Optimal Concentration of Go 6983 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms. It exhibits high affinity for the ATP-binding site of conventional (PKCα, PKCβ, PKCγ) and novel (PKCδ, PKCε) PKC isoforms, with lower potency towards atypical (PKCζ) and related kinases like PKCμ (also known as PKD1).[1][2][3][4] This competitive inhibition makes this compound a valuable tool for dissecting the myriad of cellular processes regulated by PKC signaling, including proliferation, differentiation, apoptosis, and inflammation. The optimal concentration of this compound for in vitro studies is highly dependent on the specific cell type, the targeted PKC isoform(s), and the biological question being investigated. This document provides a comprehensive guide to selecting the appropriate concentration of this compound, along with detailed protocols for its application in various cellular assays.

Data Presentation: Efficacy and IC50 Values

This compound demonstrates a range of inhibitory concentrations across different PKC isoforms and cellular contexts. The half-maximal inhibitory concentration (IC50) values provide a benchmark for comparing its potency against various kinases.

| Kinase | IC50 (nM)[1][2][3][4] |

| PKCα | 7 |

| PKCβ | 7 |

| PKCγ | 6 |

| PKCδ | 10 |

| PKCζ | 60 |

| PKCμ (PKD1) | 20000 |

The effective concentration in cell-based assays typically ranges from the nanomolar to the low micromolar scale. Below is a summary of concentrations used in various in vitro applications.

| Cell Type/System | Application | This compound Concentration | Observed Effect | Reference |

| Polymorphonuclear leukocytes (PMNs) | Adherence and Superoxide Release | 100 nM | Significant reduction in PMN adherence and superoxide release. | [2] |

| Human Pluripotent Stem Cells | Naïve cell culture | 2 µM | Optimization of naïve cell growth and viability. | |

| C6 Glioma Cells | PKC Translocation | 1 µM | Inhibition of TCDD-induced PKC translocation to the membrane. | |

| Bone Marrow Macrophages (BMMs) | RANKL-induced signaling | 2.5 µM | Pre-treatment for 4 hours to inhibit downstream signaling. | |

| MCF-7 (Breast Cancer) | Western Blot Positive Control | 20 µM | Used as a positive control for PKC inhibition. | |

| MDA-MB-231 (Breast Cancer) | Cell Viability (MTS Assay) | 12.93 - 58.64 µM (IC50) | Time-dependent inhibition of cell viability. | |

| Osteosarcoma Cells | Inhibition of COX-2 expression | 20 µM | Abolished LPA-induced COX-2 expression. |

Signaling Pathways

This compound primarily targets the Protein Kinase C (PKC) family, which are key nodes in signal transduction. Activation of PKC by diacylglycerol (DAG) and Ca2+ (for conventional isoforms) leads to the phosphorylation of a multitude of downstream substrates, influencing major signaling cascades such as the MAPK/ERK, NF-κB, and PI3K/Akt pathways. By inhibiting PKC, this compound can modulate these pathways and their cellular outcomes, such as proliferation, survival, and apoptosis.

Experimental Protocols

General Guidelines for this compound Preparation and Application

Stock Solution Preparation: this compound is soluble in DMSO up to 50 mM.[1]

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.[1]

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

-

Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is for assessing the effect of this compound on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 40 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot

This protocol is to determine the effect of this compound on the phosphorylation of PKC substrates or downstream signaling proteins.

Materials:

-

6-well cell culture plates

-

Cells of interest

-

This compound stock solution (10 mM in DMSO)

-

Phosphatase and protease inhibitor cocktails

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 30 minutes to 2 hours for signaling studies).

-

If applicable, stimulate the cells with an agonist (e.g., PMA) to activate PKC.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The optimal concentration of this compound for in vitro studies is a critical parameter that requires careful consideration and empirical determination. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of PKC signaling in their specific biological systems. It is recommended to perform dose-response and time-course experiments to identify the most effective and specific concentration of this compound for each experimental setup.

References

Application Notes and Protocols for Maintaining Pluripotent Stem Cells with Go 6983

For Researchers, Scientists, and Drug Development Professionals

Introduction

Go 6983 is a potent, broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms, including PKCα, PKCβ, PKCγ, PKCδ, and PKCζ[1]. In the field of stem cell biology, this compound has emerged as a critical small molecule for maintaining the pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) across various species, including mouse, rat, and human[1][2][3]. Its application is particularly prominent in protocols for deriving and sustaining naive pluripotent states, which more closely resemble the pre-implantation epiblast. This document provides detailed application notes and experimental protocols for the use of this compound in pluripotent stem cell (PSC) culture.

Mechanism of Action

This compound maintains pluripotency primarily by inhibiting PKC signaling pathways that promote differentiation. A key mechanism involves the upregulation of the pluripotency factor Prdm14[4]. Increased Prdm14 expression leads to the repression of de novo DNA methyltransferases (Dnmt3a and Dnmt3b), resulting in global DNA hypomethylation, a hallmark of the naive pluripotent state[4].

Furthermore, this compound treatment influences the epigenetic landscape of PSCs by modulating histone modifications. It has been shown to decrease the repressive histone mark H3K9 methylation at the promoter of Prdm14, thereby promoting its expression[4]. Additionally, inhibition of PKC signaling helps maintain an ESC-specific chromatin structure by reducing H3K27me3 levels at pluripotency gene loci[5].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and application of this compound in pluripotent stem cell culture.

Table 1: this compound Inhibitory Activity (IC50)

| PKC Isoform | IC50 (nM) |

| PKCα | 7 |

| PKCβ | 7 |

| PKCγ | 6 |

| PKCδ | 10 |

| PKCζ | 60 |

| PKCμ | 20000 |

Data sourced from manufacturer datasheets and publications.[1]

Table 2: Recommended Working Concentrations for PSC Maintenance

| Cell Type | Recommended Concentration | Culture Medium/Condition |

| Human Naive PSCs | 2 µM | t2iL+Go Medium |

| Rat ESCs | 5 µM | Standard ESC medium |

| Mouse ESCs | 0.5 - 2 µM | 2i/LIF or serum/LIF |

Concentrations may require optimization based on the specific cell line and culture conditions.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Pluripotency Maintenance

Caption: Signaling pathway of this compound in maintaining pluripotency.

Experimental Workflow for PSC Culture with this compound

Caption: General experimental workflow for PSC maintenance and analysis with this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 442.51 g/mol ) in 226 µL of sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

2. Culture of Human Naive Pluripotent Stem Cells in t2iL+Go Medium

This protocol is adapted for the culture of naive human PSCs.

t2iL+Go Medium Composition:

-

DMEM/F12

-

20% KnockOut Serum Replacement

-

1% Non-Essential Amino Acids

-

1 mM L-Glutamine

-

0.1 mM β-mercaptoethanol

-

10 ng/mL human LIF

-

1 µM PD0325901 (MEK inhibitor)

-

3 µM CHIR99021 (GSK3 inhibitor)

-

2 µM this compound

Protocol:

-

Coat culture plates with an appropriate matrix (e.g., feeder cells or feeder-free matrix like Geltrex).

-

Thaw naive hPSCs and plate them onto the prepared culture plates in t2iL+Go medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) for the first 24 hours to enhance survival.

-

Change the medium daily with fresh t2iL+Go medium.

-

Passage the cells every 4-6 days, or when colonies become large and start to touch. Dissociate colonies into small clumps using a gentle enzyme-free dissociation reagent.

3. Immunocytochemistry for Pluripotency Markers

-

Culture PSCs with and without this compound on coverslips or in chamber slides.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular markers like Oct4 and Nanog).

-

Wash three times with PBS.

-

Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies against pluripotency markers (e.g., anti-Oct4, anti-Nanog) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes to visualize nuclei.

-

Mount the coverslips and visualize using a fluorescence microscope.

4. Quantitative RT-PCR (RT-qPCR) for Pluripotency Gene Expression

-

Isolate total RNA from PSCs cultured with and without this compound using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for pluripotency genes (e.g., OCT4, NANOG) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Primer Sequences for RT-qPCR:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| hOCT4 | FWD: GACAACAATGAGAACCTTCAGGAGA | REV: CTGGCGCCGGTTACAGAACCA |

| hNANOG | FWD: TTTGTGGGCCTGAAGAAAACT | REV: AGGGCTGTCCTGAATAAGCAG |

| hGAPDH | FWD: GAAGGTGAAGGTCGGAGTCA | REV: GAAGATGGTGATGGGATTTC |

5. Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications

-

Crosslink PSCs cultured with and without this compound with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the crosslinking reaction with 125 mM glycine.

-

Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with antibodies against specific histone modifications (e.g., H3K9me3, H3K27me3) or a negative control IgG.

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Perform qPCR using primers flanking the promoter regions of pluripotency genes.

Primer Sequences for ChIP-qPCR (Human NANOG Promoter):

| Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| NANOG Promoter | CCTCCCTCCCCATTTAAATACCC | GGCCTGAGGGATAGCTTGTTTG |

This compound is a valuable tool for the maintenance of pluripotent stem cells, particularly for establishing and sustaining the naive state. Its mechanism of action through PKC inhibition and subsequent epigenetic modifications provides a robust method to prevent spontaneous differentiation. The protocols provided herein offer a framework for the successful application of this compound in PSC culture and analysis. Researchers should optimize concentrations and culture conditions for their specific cell lines to achieve the best results.

References

- 1. stemcell.com [stemcell.com]